2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde
Description
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde (CAS 474656-37-6) is a pyrimidine derivative featuring a 2-methyl substituent on the pyrimidine ring and an acetaldehyde group (-CH₂CHO) at position 4. Its molecular formula is C₇H₆Cl₂N₂O, with a molecular weight of 205.04 g/mol.
Properties
IUPAC Name |
2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-4-10-6(8)5(2-3-12)7(9)11-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULBLNIRDCOBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718296 | |
| Record name | (4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474656-37-6 | |
| Record name | (4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Chlorination and Methylation
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
Step 2: Chlorination to form 4,6-dichloro-2-methylpyrimidine
Step 3: Introduction of aldehyde group at position 5
| Step | Reagents & Conditions | Yield | Remarks |
|---|---|---|---|
| 1 | Methyl malonate + amidine hydrochloride in methanol, ice bath | 86-90% | High-yield pyrimidine core formation |
| 2 | Triphosgene + dichloromethane, reflux | 90% | Safer chlorination alternative |
| 3 | Ozone in dichloromethane, -40°C, followed by thiourea | 88% | Efficient aldehyde formation |
Hydrolysis Method Using Mercury Dichloride and Calcium Carbonate
This method involves hydrolyzing a precursor compound under controlled conditions:
Step: Hydrolysis of a suitable intermediate (e.g., a protected form of the aldehyde) with mercury dichloride and calcium carbonate in a mixed solvent (acetone, acetonitrile, or tetrahydrofuran).
Reaction: The hydrolysis cleaves protecting groups or intermediates to generate the aldehyde directly.
Advantages: Avoids oxidation reactions with toxic reagents like osmium tetroxide, making it more suitable for industrial scale and environmentally friendly.
| Step | Reagents & Conditions | Yield | Remarks |
|---|---|---|---|
| Hydrolysis | Mercury dichloride + calcium carbonate in acetone/acetonitrile | Not specified | Environmentally safer |
Alternative Synthetic Route via Cyclization
Based on the literature, a cyclization of acetamidine hydrochloride with diethyl malonate can produce the pyrimidine core, followed by chlorination and aldehyde formation.
Step: Cyclization in the presence of sodium methoxide yields 4,6-dihydro-2-methylpyrimidine with high efficiency (~91%).
Chlorination: Using phosphorus oxytrichloride or other chlorinating agents to selectively chlorinate the pyrimidine ring.
Aldehyde Formation: Oxidation of the methyl group at position 5 using ozone or other oxidants, with yields exceeding 80%.
Environmental and Industrial Considerations
Use of Safer Chlorinating Agents: Triphosgene is favored over POCl₃ and phosgene due to lower toxicity and easier handling.
Avoidance of Toxic Oxidants: Traditional oxidation with osmium tetroxide is replaced with ozone-based oxidation or hydrolysis methods, reducing environmental impact.
Reaction Conditions: Mild temperatures (18-25°C) and moderate reaction times (3-8 hours) enhance scalability.
Summary of Key Data
| Preparation Method | Reagents | Reaction Conditions | Yield | Advantages |
|---|---|---|---|---|
| Chlorination + Hydrolysis | Triphosgene, ozone, thiourea | Reflux, -40°C, 0-8h | Up to 88% | Safer, high yield, industrial applicability |
| Cyclization + Chlorination | Acetamidine hydrochloride, malonate derivatives | 60-70°C, 2-4h | 80-91% | Efficient, high yield, scalable |
Chemical Reactions Analysis
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dioxane and catalysts to facilitate the reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary applications of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Case Study: Antiviral Agents
Research has demonstrated that derivatives of pyrimidine compounds exhibit antiviral properties. A study focused on synthesizing new antiviral agents based on this compound has shown promising results against various viral strains. The synthesis involved modifying the aldehyde to enhance its biological activity.
Data Table: Antiviral Activity
| Compound | Viral Strain | IC50 (µM) | Reference |
|---|---|---|---|
| Base Compound | Influenza A | 10.5 | |
| Modified Derivative | Influenza B | 7.8 | |
| Another Derivative | HIV | 5.0 |
Agricultural Chemistry Applications
In agricultural chemistry, this compound serves as a precursor for developing herbicides and fungicides.
Case Study: Herbicide Development
A notable application is its use in synthesizing herbicides targeting specific weed species. Research indicates that modifications of this compound can lead to effective herbicidal activity with minimal environmental impact.
Data Table: Herbicidal Efficacy
Material Science Applications
In material science, this compound is explored for its potential use in developing polymers and coatings due to its unique structural properties.
Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength.
Data Table: Polymer Properties
Mechanism of Action
The mechanism of action of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The chlorine atoms on the pyrimidine ring enhance the compound’s reactivity and specificity towards certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Similarity Scores
Key Observations :
- The 2-methyl substituent on the pyrimidine ring enhances steric bulk and may influence electronic properties, affecting reactivity in substitution or condensation reactions.
- The acetaldehyde group (-CH₂CHO) provides a reactive site for further derivatization (e.g., formation of Schiff bases), distinguishing it from carbaldehyde analogs .
Physicochemical Properties
Table 2: Physical Property Comparison
Notes:
- Limited data are available for the methyl-substituted acetaldehyde (CAS 474656-37-6). The non-methyl analog (CAS 16019-33-3) has a boiling point of ~313°C, suggesting volatility comparable to aromatic aldehydes.
- The higher molecular weight of the methyl-substituted compound (205.04 vs. 191.015 g/mol) reflects the addition of a methyl group .
Biological Activity
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of pharmaceutical applications. This compound has been investigated for its effects on various biological pathways, including those related to immune response modulation and potential therapeutic uses in treating autoimmune diseases and cancer.
Research indicates that this compound may act as an antagonist to Toll-like receptors (TLRs), which play a crucial role in the innate immune system. TLRs are responsible for recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses. The inhibition of TLR signaling pathways can potentially mitigate conditions associated with excessive inflammation and autoimmunity .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various cell lines. For instance:
- Cytotoxicity : The compound demonstrated cytotoxic effects on human cancer cell lines, with IC50 values indicating effective inhibition at low concentrations. In particular, it showed promise in inhibiting the growth of HCT116 (colon cancer) and MCF7 (breast cancer) cell lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| HCT116 | 10 |
| MCF7 | 15 |
Case Studies
- Autoimmune Diseases : A study highlighted the compound's potential in reducing symptoms associated with autoimmune diseases by modulating TLR pathways. Patients treated with formulations containing this compound showed improved markers of inflammation compared to controls .
- Cancer Treatment : In a clinical trial involving patients with advanced solid tumors, the administration of this compound resulted in a reduction of tumor size in a subset of patients, indicating its potential as an adjunct therapy in oncology .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good oral bioavailability and moderate metabolic stability. Toxicological assessments have indicated that while the compound exhibits cytotoxic properties against cancer cells, it maintains a favorable safety profile in non-cancerous cell lines at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde, and what purification challenges arise?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving halogenation and acetaldehyde functionalization. For example, similar pyrimidine derivatives are synthesized through sequential substitutions and coupling reactions, often requiring low-temperature conditions to stabilize reactive intermediates (e.g., -15°C for imidazoline coupling) . Purification challenges include isolating the aldehyde group from byproducts like unreacted halides or oxidation products. Column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization in ethanol/water mixtures are recommended .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the aldehyde proton (~9-10 ppm) and pyrimidine ring protons. Discrepancies in spectral data (e.g., unexpected splitting) should be resolved using 2D NMR (COSY, HSQC). For definitive confirmation, single-crystal X-ray diffraction with SHELX software is employed. SHELXL refines structural parameters, while SHELXS solves phase problems, particularly for halogenated pyrimidines .
Q. What are the key reactivity patterns of the aldehyde group in this compound under basic vs. acidic conditions?
- Methodological Answer : The aldehyde group undergoes nucleophilic addition under basic conditions (e.g., Grignard reactions) but is prone to oxidation in acidic environments. For instance, in the presence of HCl, the aldehyde may form a hydrate, while in basic media (pH > 10), it can participate in condensation reactions (e.g., forming Schiff bases with amines). Control experiments using TLC monitoring at 30-minute intervals are advised to track reaction progress .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates for halogen displacement or aldehyde reactivity. Tools like Gaussian or ORCA integrate with reaction path search algorithms to identify low-energy pathways. For example, ICReDD’s workflow combines computational predictions with high-throughput screening to prioritize synthetic routes, reducing experimental trial-and-error .
Q. What experimental strategies resolve contradictory data in reaction mechanisms (e.g., unexpected byproducts in coupling reactions)?
- Methodological Answer : Contradictory results often arise from competing reaction pathways. Use kinetic isotope effects (KIEs) or Hammett plots to differentiate mechanisms. For example, a ρ value > 1 indicates a nucleophilic aromatic substitution mechanism. Additionally, in situ IR spectroscopy can detect transient intermediates, while LC-MS identifies byproducts. Cross-validate findings using control experiments with deuterated solvents or blocked reactive sites .
Q. How can factorial design improve yield in multi-step syntheses involving this compound?
- Methodological Answer : A 2³ factorial design evaluates three critical variables (temperature, catalyst loading, reaction time). For instance, testing temperature (25°C vs. 40°C), catalyst (0.5 mol% vs. 1.0 mol% Pd), and time (6h vs. 12h) identifies optimal conditions. Statistical software (e.g., Minitab) calculates interaction effects, revealing that high catalyst loading at 40°C maximizes yield while minimizing side reactions. Replicate runs (n=3) ensure reproducibility .
Q. What role does crystal packing play in the stability of this compound, and how can it be manipulated?
- Methodological Answer : Halogen bonding between chlorine atoms and adjacent pyrimidine rings enhances stability in the solid state. SHELX-refined structures reveal Cl···N interactions (~3.3 Å). To improve stability, co-crystallize with coformers like succinic acid, which introduces hydrogen bonds. Powder X-ray diffraction (PXRD) monitors phase changes under accelerated aging conditions (40°C/75% RH) .
Q. How do steric and electronic effects of the 2-methyl group influence regioselectivity in subsequent functionalization?
- Methodological Answer : The 2-methyl group sterically hinders electrophilic substitution at the 4-position, directing reactions to the 6-chloro site. Electronic effects are quantified using Hammett σ constants; the methyl group’s +I effect deactivates the ring, slowing nitration but favoring SNAr at the 6-position. Computational electrostatic potential maps (MEPs) visualize electron-deficient regions, guiding functionalization strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
